molecular formula C10H17NS B14595870 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine CAS No. 61285-44-7

2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine

Cat. No.: B14595870
CAS No.: 61285-44-7
M. Wt: 183.32 g/mol
InChI Key: MJYQYNQEYQWDKG-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is an organic compound characterized by the presence of an ethylsulfanyl group attached to a hex-2-en-4-yn-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine typically involves multi-step organic reactions. One common method involves the alkylation of a suitable amine precursor with an ethylsulfanyl group under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alkanes.

    Substitution: Halogenated amines or other substituted derivatives.

Scientific Research Applications

2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
  • 2-(Propylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine
  • 2-(Butylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine

Uniqueness

2-(Ethylsulfanyl)-N,N-dimethylhex-2-en-4-yn-1-amine is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs

Properties

CAS No.

61285-44-7

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2-ethylsulfanyl-N,N-dimethylhex-2-en-4-yn-1-amine

InChI

InChI=1S/C10H17NS/c1-5-7-8-10(12-6-2)9-11(3)4/h8H,6,9H2,1-4H3

InChI Key

MJYQYNQEYQWDKG-UHFFFAOYSA-N

Canonical SMILES

CCSC(=CC#CC)CN(C)C

Origin of Product

United States

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